molecular formula C10H14ClN3O2 B3484413 4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine

4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine

Cat. No. B3484413
M. Wt: 243.69 g/mol
InChI Key: LOKIWDCFQXUYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDM or CDM-1 and is a heterocyclic compound that belongs to the pyrazole family.

Mechanism of Action

The exact mechanism of action of 4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine has various biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been shown to modulate various signaling pathways that are involved in cell growth, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine is its ease of synthesis and purification. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of this compound. Another direction is the exploration of its potential applications in other fields such as material science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine.
In conclusion, 4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine is a promising chemical compound that has shown potential applications in various fields such as medicinal chemistry, pharmacology, and material science. Its ease of synthesis and purification, as well as its various biochemical and physiological effects, make it an attractive compound for scientific research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.

properties

IUPAC Name

(4-chloro-2,5-dimethylpyrazol-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-7-8(11)9(13(2)12-7)10(15)14-3-5-16-6-4-14/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKIWDCFQXUYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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